molecular formula C16H18Cl2N4 B3837448 3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride

3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride

Cat. No. B3837448
M. Wt: 337.2 g/mol
InChI Key: DPOUFUZABRQTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as AMPP and is a member of the pyrazole family of compounds.

Mechanism of Action

The mechanism of action of AMPP is not fully understood. However, it has been proposed that it may inhibit the activity of enzymes involved in DNA synthesis and cell division in cancer cells. It may also disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
AMPP has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.

Advantages and Limitations for Lab Experiments

One advantage of using AMPP in lab experiments is its low toxicity. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several potential future directions for research on AMPP. One area of interest is its potential use as a cancer treatment. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects. Additionally, research could be conducted to explore its potential as an antibacterial and antifungal agent. Finally, the mechanism of action of AMPP could be further elucidated to aid in the development of more effective treatments.

Scientific Research Applications

AMPP has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, AMPP has been found to have antibacterial and antifungal activity.

properties

IUPAC Name

5-(4-aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4.2ClH/c1-11-2-8-14(9-3-11)20-16(18)10-15(19-20)12-4-6-13(17)7-5-12;;/h2-10H,17-18H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOUFUZABRQTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Aminophenyl)-2-(4-methylphenyl)pyrazol-3-amine;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride
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3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride
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3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 4
3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 5
3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
3-(4-aminophenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine dihydrochloride

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